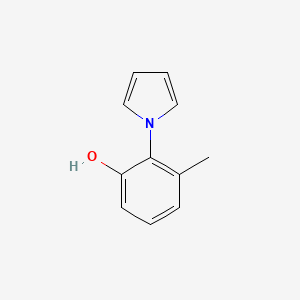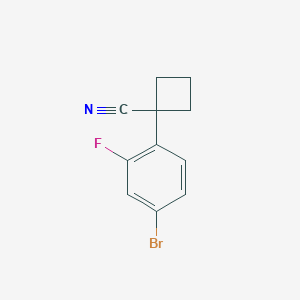
1-(4-溴-2-氟-苯基)-环丁烷甲腈
描述
The compound “1-(4-Bromo-2-fluoro-phenyl)-cyclobutanecarbonitrile” likely contains a cyclobutane ring (a four-carbon ring), a nitrile group (-CN), and a phenyl ring (a six-carbon ring, like benzene) that is substituted with a bromine atom and a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutane ring, the introduction of the nitrile group, and the substitution of the bromine and fluorine atoms on the phenyl ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane ring, phenyl ring, and nitrile group each contribute to the overall structure. The presence of the bromine and fluorine atoms on the phenyl ring would also influence the compound’s properties, as these atoms are highly electronegative .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the specific conditions under which it is used. The nitrile group could potentially undergo reactions such as hydrolysis or reduction. The bromine and fluorine atoms might also be replaced in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group, bromine atom, and fluorine atom could affect its polarity, boiling point, and melting point .科学研究应用
光化学性质和应用
- 对卤代苯胺的光化学性质的研究,包括与1-(4-溴-2-氟-苯基)-环丁烷甲腈类似的化合物,显示了它们在各种溶剂中的行为的重要见解。这些研究对于理解通过光生苯基阳离子进行合成方法以及合理化卤代芳香族污染物的光降解(包括一些氟代药物的光毒性作用)至关重要 (Freccero, Fagnoni, & Albini, 2003)。
有机合成中的应用
- 对与1-(4-溴-2-氟-苯基)-环丁烷甲腈在结构上相关的1-苯基-1,2-环己二烯的生成和截获的研究揭示了其在创建复杂有机结构方面的潜力。这项研究可以导致有机化学中新的合成路线和化合物的开发 (Christl 等,2009)。
电合成应用
- 对电化学法制备乙烯基氟化物的方法的研究证明了使用电合成生产1-(4-溴-2-氟-苯基)-环丁烷甲腈等化合物的潜力。这一过程涉及碳-硫和/或碳-氟键的断裂,表明其在合成化学中的相关性 (Kunugi 等,1993)。
材料科学中的应用
- 对与1-(4-溴-2-氟-苯基)-环丁烷甲腈在结构上类似的全氟环丁烷芳香族聚醚的研究突出了它们在新型氟聚合物的合成和表征中的应用。由于其独特的性能,这些聚合物在材料科学中具有潜在应用 (Smith & Babb, 1996)。
聚合过程中的潜力
- 与1-(4-溴-2-氟-苯基)-环丁烷甲腈在结构上相关的(环丁二烯)环戊二烯基钴衍生物的合成和研究表明它们在聚合过程中的潜在用途。这项研究可能为聚合物合成中的新方法铺平道路 (Harrison 等,1997)。
作用机制
安全和危害
未来方向
The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .
属性
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOCUNWNHVTRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
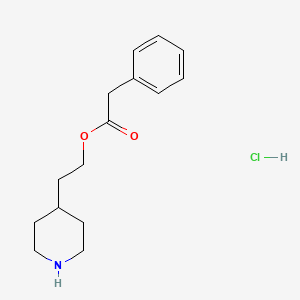
![4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397045.png)
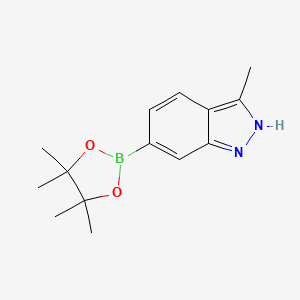
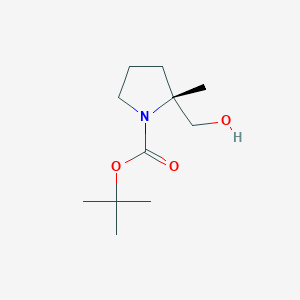
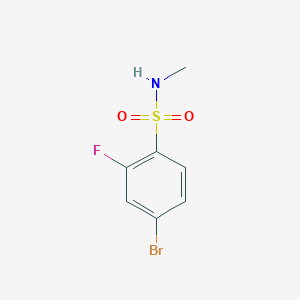

![8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1397057.png)
![tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B1397058.png)

![Tert-butyl 6-amino-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B1397061.png)
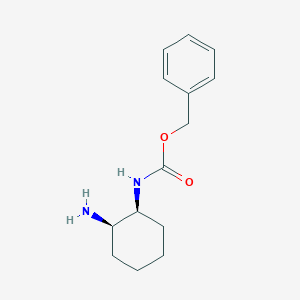
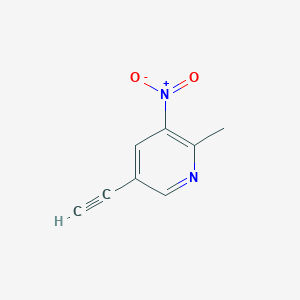
![1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine](/img/structure/B1397064.png)
